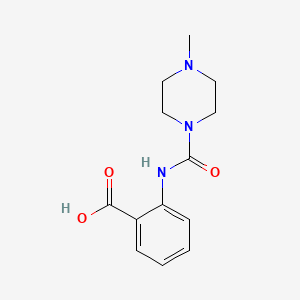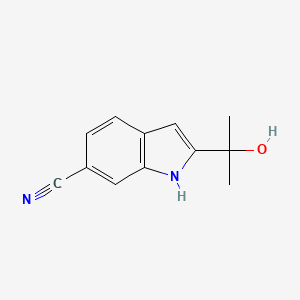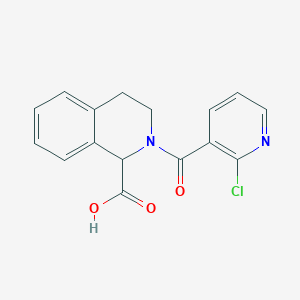
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea” is a chemical compound. It is a part of a group of original hybrid pyrrolidine-2,5-dione derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name "2,5-dioxopyrrolidin-1-yl 3- (2- (2- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate" . Unfortunately, the exact molecular structure analysis is not available in the retrieved resources.Scientific Research Applications
Anticonvulsant Properties
Epilepsy, a common neurological disorder, often requires effective anticonvulsant drugs. This compound has been studied for its anticonvulsant activity. In animal seizure models (such as the maximal electroshock test and the psychomotor 6 Hz seizure model), it demonstrated broad-spectrum activity. Notably, compound 30 exhibited potent anticonvulsant effects with a favorable safety profile .
Pain Modulation
Anticonvulsant drugs often exhibit activity in pain models. Compound 30 was effective in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice. These findings suggest its potential as an analgesic agent .
Mechanism of Action
The most plausible mechanism of action for compound 30 involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. Understanding this mechanism is crucial for further drug development .
Metabolic Stability and Safety Profile
Compound 30 demonstrated high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9). These drug-like properties make it an interesting candidate for preclinical development .
Wide-Spectrum Anticonvulsant Activity
Another related compound, N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has also shown antiseizure effects in the PTZ kindling model. This suggests that compounds with similar structures may have broad anticonvulsant properties .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins, specifically modifying lysine residues
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Pharmacokinetics
A related compound has been shown to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
Action Environment
It is known that similar compounds can be stable under inert atmospheres
Future Directions
The compound has shown promising in vivo activity profile and drug-like properties, making it an interesting candidate for further preclinical development . It has potent anticonvulsant properties and a favorable safety profile . Therefore, future research could focus on exploring its potential as a therapeutic agent for neurological disorders like epilepsy .
properties
IUPAC Name |
1-cyclopentyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c18-12-5-6-13(19)17(12)8-10-21-9-7-15-14(20)16-11-3-1-2-4-11/h11H,1-10H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOYGPGWHUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

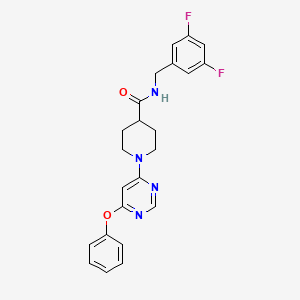
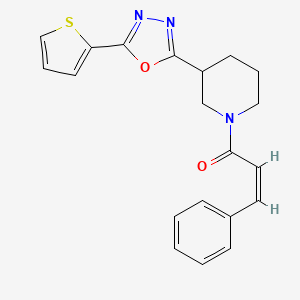
![1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2427444.png)
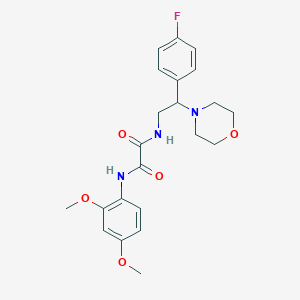
![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2427446.png)
![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)
